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Compound of Interest

Compound Name: 5-Ethylpyridin-2-ol

Cat. No.: B1342688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the experimental validation of 5-Ethylpyridin-2-
ol. Due to a lack of direct experimental data for this specific compound in publicly available

literature, this document focuses on the foundational principles of its chemistry, particularly its

tautomerism, and draws comparisons with closely related, well-characterized analogs. The

provided experimental protocols are based on established methods for similar compounds and

are intended to guide researchers in the synthesis and characterization of 5-Ethylpyridin-2-ol.

Core Concept: The Tautomerism of 2-Hydroxypyridines
A critical aspect of the chemistry of 2-hydroxypyridines is their existence as a mixture of two

rapidly interconverting isomers known as tautomers: the lactim form (a phenol-like structure)

and the lactam form (a pyridone structure). The equilibrium between these two forms is

sensitive to the solvent and the nature of other substituents on the pyridine ring.[1][2][3][4][5]

For 5-Ethylpyridin-2-ol, this equilibrium is between the aromatic alcohol (5-Ethylpyridin-2-ol)
and the non-aromatic cyclic amide (5-Ethyl-1H-pyridin-2-one).

In the gas phase, the lactim (hydroxyl) form can be predominant, while the lactam (pyridone)

form is often favored in the solid state and in polar solvents.[1][3] The presence of both

tautomers has significant implications for the compound's reactivity, physical properties, and

biological activity.

Caption: Tautomeric equilibrium of 5-Ethylpyridin-2-ol.
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Note: The images in the DOT script are placeholders and would need to be replaced with

actual chemical structure images for rendering.

Comparative Data of Analogous Compounds
To infer the potential properties of 5-Ethylpyridin-2-ol, the following table summarizes

experimental data for the parent compound, 2-hydroxypyridine, and two structurally related

compounds, 5-ethyl-2-methylpyridine and 2-(5-ethylpyridin-2-yl)ethanol.

Property 2-Hydroxypyridine
5-Ethyl-2-
methylpyridine

2-(5-Ethylpyridin-2-
yl)ethanol

Molecular Formula C₅H₅NO C₈H₁₁N[6][7] C₉H₁₃NO[6]

Molecular Weight 95.10 g/mol 121.18 g/mol [6][7] 151.21 g/mol [6]

Physical State Crystalline solid Colorless liquid[6][7]

Colorless to yellow

solid or viscous

liquid[8]

Melting Point 105-107 °C -70.3 °C[7] Not specified

Boiling Point 280-281 °C 178 °C[7] Not specified

Key IR Peaks (cm⁻¹)
~3400 (O-H), ~1650

(C=O)
Not specified

Not specified, but

expect O-H stretch

¹H NMR (ppm)
Signals for both

tautomers

~1.2 (t, CH₃), ~2.5 (q,

CH₂), ~2.4 (s, CH₃-

py), aromatic

protons[9]

~1.2 (t, CH₃), ~2.6 (q,

CH₂), ~2.9 (t, CH₂-py),

~3.8 (t, CH₂-OH),

aromatic protons[9]

Proposed Experimental Protocols
Synthesis of 5-Ethylpyridin-2-ol
A plausible synthetic route for 5-Ethylpyridin-2-ol involves the diazotization of 5-ethyl-2-

aminopyridine followed by hydrolysis. This is a standard method for converting aromatic

amines to hydroxyl compounds.
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Materials:

5-Ethyl-2-aminopyridine

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄)

Water

Ice

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolve 5-ethyl-2-aminopyridine in dilute sulfuric acid and cool the solution to 0-5 °C in an

ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the

temperature below 5 °C.

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation

of the diazonium salt.

Gently warm the mixture to room temperature and then heat to 50-60 °C to facilitate the

hydrolysis of the diazonium salt to the corresponding pyridinol. Nitrogen gas evolution will be

observed.

After gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g.,

NaOH or NaHCO₃) to precipitate the product.

Extract the product with an appropriate organic solvent.
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Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under

reduced pressure to obtain the crude product.

Purify the crude 5-Ethylpyridin-2-ol by recrystallization or column chromatography.

Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show signals for both tautomers.

Lactim form: A broad singlet for the hydroxyl proton (OH), a triplet for the methyl protons of

the ethyl group, a quartet for the methylene protons of the ethyl group, and distinct signals

for the aromatic protons on the pyridine ring.

Lactam form: A broad singlet for the N-H proton, and the signals for the ethyl group and

the ring protons will be shifted compared to the lactim form.

¹³C NMR: The spectrum will also reflect the presence of both tautomers, with the most

significant difference being the chemical shift of the carbon at the 2-position (C-OH vs. C=O).

2. Infrared (IR) Spectroscopy: This is a key technique to confirm the presence of both

tautomers.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching

vibration of the lactim form.

A strong absorption band around 1650-1670 cm⁻¹ would correspond to the C=O (carbonyl)

stretching vibration of the lactam form.[10]

3. Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of

the synthesized compound. The molecular ion peak should correspond to the calculated

molecular weight of C₇H₉NO (123.15 g/mol ).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide evidence for the

tautomeric equilibrium, as the aromatic lactim and the non-aromatic lactam forms will have

different absorption maxima.
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Caption: Experimental workflow for 5-Ethylpyridin-2-ol.
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In conclusion, while direct experimental data for 5-Ethylpyridin-2-ol is not readily available, a

comprehensive understanding of its properties can be extrapolated from the well-documented

chemistry of 2-hydroxypyridines and related analogs. The key to its experimental validation lies

in recognizing and characterizing the tautomeric equilibrium between the lactim and lactam

forms. The proposed synthetic and characterization protocols provide a solid foundation for

researchers to produce and validate this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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